4-Thiazolecarboxylic acid, 4,5-dihydro-, ethyl ester
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Overview
Description
4-Thiazolecarboxylic acid, 4,5-dihydro-, ethyl ester is a heterocyclic compound with the molecular formula C6H9NO2S. It is a derivative of thiazole, a five-membered ring containing both sulfur and nitrogen atoms. This compound is used as a building block in organic synthesis and has various applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Thiazolecarboxylic acid, 4,5-dihydro-, ethyl ester typically involves the reaction of thiazole derivatives with ethyl chloroformate under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, and a base like triethylamine is used to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems and reactors allows for precise control of reaction conditions, minimizing the formation of by-products and optimizing the overall efficiency of the process .
Chemical Reactions Analysis
Types of Reactions
4-Thiazolecarboxylic acid, 4,5-dihydro-, ethyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the carbon atoms adjacent to the sulfur and nitrogen atoms in the thiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols.
Substitution: Various substituted thiazole derivatives.
Scientific Research Applications
4-Thiazolecarboxylic acid, 4,5-dihydro-, ethyl ester is used in various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: In the study of enzyme inhibitors and receptor ligands.
Medicine: Potential use in the development of pharmaceuticals, particularly as antimicrobial and anti-inflammatory agents.
Industry: Used in the production of dyes, agrochemicals, and other industrial chemicals
Mechanism of Action
The mechanism of action of 4-Thiazolecarboxylic acid, 4,5-dihydro-, ethyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, modulating the activity of these targets and affecting various biochemical pathways. The exact mechanism depends on the specific application and the molecular target involved .
Comparison with Similar Compounds
Similar Compounds
- Thiazole-4-carboxylic acid ethyl ester
- 2-Aminothiazole-4-carboxylic acid ethyl ester
- Thiazole-5-carboxylic acid ethyl ester
Uniqueness
4-Thiazolecarboxylic acid, 4,5-dihydro-, ethyl ester is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity.
Properties
CAS No. |
51932-25-3 |
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Molecular Formula |
C6H9NO2S |
Molecular Weight |
159.21 g/mol |
IUPAC Name |
ethyl 4,5-dihydro-1,3-thiazole-4-carboxylate |
InChI |
InChI=1S/C6H9NO2S/c1-2-9-6(8)5-3-10-4-7-5/h4-5H,2-3H2,1H3 |
InChI Key |
YHNWICJXTZGFKN-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1CSC=N1 |
Origin of Product |
United States |
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